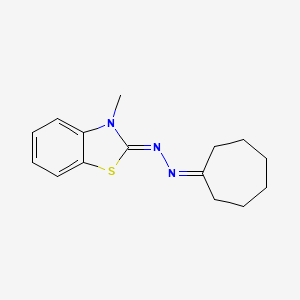![molecular formula C15H11ClN2OS B5776176 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BTA-1 is a benzothiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. Voltage-gated sodium channels are important for the generation and propagation of action potentials in neurons, and their inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of cancer.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels and carbonic anhydrase IX, BTA-1 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is important for the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using BTA-1 in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX. This specificity allows researchers to target these proteins specifically, without affecting other proteins in the cell. However, one limitation of using BTA-1 in lab experiments is its relatively low potency compared to other compounds that target these proteins. This can make it more difficult to achieve the desired effect in experiments.
将来の方向性
There are several future directions for research involving BTA-1. One area of research could involve the development of more potent derivatives of BTA-1 that target voltage-gated sodium channels and carbonic anhydrase IX. Another area of research could involve the investigation of the potential therapeutic effects of BTA-1 in other neurological disorders, such as multiple sclerosis and Parkinson's disease. Finally, further research could be conducted to explore the potential therapeutic effects of BTA-1 in other types of cancer, beyond those that overexpress carbonic anhydrase IX.
合成法
The synthesis of BTA-1 involves the reaction of 4-chloroaniline with 2-aminobenzothiazole in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be verified through NMR spectroscopy.
科学的研究の応用
BTA-1 has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, BTA-1 has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain.
In cancer research, BTA-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This inhibition has been shown to have potential therapeutic effects in the treatment of cancer.
In drug discovery, BTA-1 has been used as a lead compound in the development of new drugs that target voltage-gated sodium channels and carbonic anhydrase IX.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9(19)17-10-6-7-12(16)11(8-10)15-18-13-4-2-3-5-14(13)20-15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQIRTYKHWRENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)

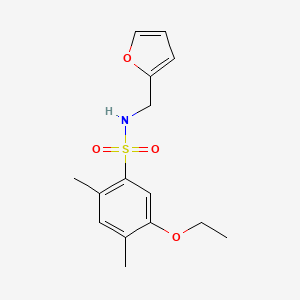

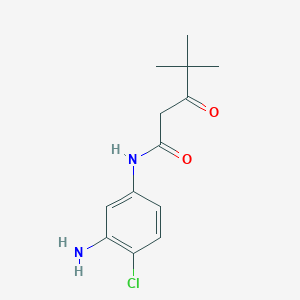
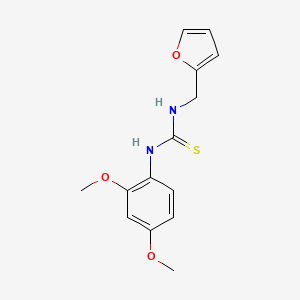
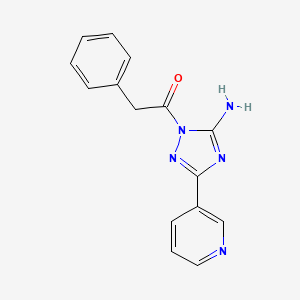

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
